![molecular formula C13H20N2O5S B12082808 Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate](/img/structure/B12082808.png)
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate typically involves multiple steps. One common method involves the reaction of ethyl bromoacetate with N,N-dimethylsulfamide in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-hydroxybenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(dimethylsulfamoyl)amino]acetate
- Ethyl 2-[(methylsulfamoyl)amino]acetate
- Ethyl 2-[(sulfamoyl)amino]acetate
Uniqueness
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate is unique due to the presence of both the sulfonamide and hydroxylbenzyl groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H20N2O5S |
---|---|
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
ethyl 2-[dimethylsulfamoyl-[(3-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C13H20N2O5S/c1-4-20-13(17)10-15(21(18,19)14(2)3)9-11-6-5-7-12(16)8-11/h5-8,16H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
CWIZLIJPZSYYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.